Bis(2-methyl-3-furyl)disulfide

Antiproliferative Cytotoxicity Flavor Biology

Bis(2-methyl-3-furyl)disulfide (BMFDS) is a synthetic, volatile organosulfur compound belonging to the class of furan-containing disulfides, with the molecular formula C10H10O2S2. It is characterized by a symmetrical structure where two 2-methylfuran rings are linked by a disulfide bond.

Molecular Formula C10H10O2S2
Molecular Weight 226.3 g/mol
CAS No. 28588-75-2
Cat. No. B1297560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methyl-3-furyl)disulfide
CAS28588-75-2
Molecular FormulaC10H10O2S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SSC2=C(OC=C2)C
InChIInChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3
InChIKeyOHDFENKFSKIFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-methyl-3-furyl)disulfide (CAS 28588-75-2) for Food, Fragrance, and Research Applications


Bis(2-methyl-3-furyl)disulfide (BMFDS) is a synthetic, volatile organosulfur compound belonging to the class of furan-containing disulfides, with the molecular formula C10H10O2S2 [1]. It is characterized by a symmetrical structure where two 2-methylfuran rings are linked by a disulfide bond [2]. This compound is a key contributor to the characteristic meat-like and roasted aromas found in cooked meats, and it is also a known product of thiamine (vitamin B1) degradation [1]. It is recognized as a flavoring agent (FEMA 3259) [2] and is commercially available in various grades (e.g., FG, analytical standard) for use in food, beverage, and fragrance formulations, as well as in biochemical research .

Flavor & Fragrance
High-impact meaty/roasted aroma at ppb levels; FEMA 3259 grade
Cell-Based Research
Oxidative stress-mediated cytotoxicity endpoint studies in leukemia models
Procurement Format
Food grade, analytical standard, and custom synthesis options

Why Generic Furan Disulfide Substitution Fails for Bis(2-methyl-3-furyl)disulfide (28588-75-2) Procurement


Furan-containing disulfides, while sharing a core heterocyclic structure, exhibit markedly divergent performance in critical applications due to differences in their substituent groups and the resulting steric and electronic effects. These differences manifest in quantifiable variations in bioactivity (e.g., antiproliferative and cytotoxic potency against specific cell lines) [1], sensory impact (e.g., aroma threshold and character) [2], and material stability [3]. Consequently, substituting Bis(2-methyl-3-furyl)disulfide (BMFDS) with a close analog such as difurfuryl disulfide (DFDS) or methyl 2-methyl-3-furyl disulfide (MMFDS) cannot guarantee the same outcome in a formulation or assay. The specific quantitative evidence provided in Section 3 delineates these critical performance differences, guiding precise scientific and industrial selection.

Cytotoxicity Profile
Analog disulfides exhibit different potency and ROS induction; BMFDS mechanism may not transfer to DFDS or MMFDS.
Aroma Character
Substituent differences shift odor threshold and sensory quality; generic furan disulfides may not replicate the specific meaty note.
Thermal Stability
Degradation pathways vary by structure; resulting thiols can alter the final flavor profile in heated applications.

Quantitative Differentiation Guide: Bis(2-methyl-3-furyl)disulfide vs. Analogs


Comparative Antiproliferative Potency: BMFDS vs. DFDS and MMFDS in Jurkat Cells

In a direct head-to-head comparison, the antiproliferative effect of BMFDS was quantified against its closest analogs in human leukemia Jurkat cells. The cell viability-reduction effect was determined to be in the following order of potency: DFDS > BMFDS > MMFDS, based on IC50 values [1]. BMFDS (BMFDS) exhibited intermediate potency, being less potent than DFDS but more potent than MMFDS. Furthermore, BMFDS and MMFDS, but not DFDS, significantly increased intracellular reactive oxygen species (ROS) levels, with BMFDS causing a 3.02-fold increase and MMFDS a 1.90-fold increase compared to the control [1]. This differential mechanism of action (ROS induction for BMFDS vs. DFDS) is a key differentiator for research applications.

Antiproliferative Potency
Head-to-head
DFDS > BMFDS > MMFDS
ROS induction: BMFDS 3.02-fold; MMFDS 1.90-fold; DFDS no increase
Supports oxidative stress pathway-response interpretation
Jurkat cells; 5–50 µM treatment
Antiproliferative Cytotoxicity Flavor Biology

Differential Cytotoxicity in HL-60 Leukemia Cells: BMFDS vs. DFDS and MMFDS

A comparative study on HL-60 human leukemia cells revealed significant differences in cytotoxicity among furan-containing disulfides. Treatment with 10 μM of each compound resulted in distinct reductions in cell viability: BMFDS reduced viability by 53.49 ± 2.88%, DFDS by 41.77 ± 1.18%, and MMFDS by 23.63 ± 0.90% [1]. The data clearly show that BMFDS exhibits the strongest cytotoxic effect among these three key analogs in this specific model, with a markedly higher potency than MMFDS and a statistically significant advantage over DFDS.

Cytotoxicity in HL-60
Head-to-head
53.49%
Viability reduction; vs DFDS 41.77%, MMFDS 23.63%
Supports cytotoxicity endpoint review; highest reported reduction
10 µM; CCK-8 assay; HL-60 cells
Cytotoxicity Cell Viability Flavor Safety

Aroma Potency and Character: BMFDS Flavor Dilution Factor and Odor Threshold

In flavor applications, potency is paramount. Bis(2-methyl-3-furyl)disulfide (BMFDS) exhibits exceptional aroma strength. In a thermally treated cystine/ribose solution (a Maillard reaction model), BMFDS showed the highest flavor dilution (FD) factor among 29 identified odor-active volatiles [1], indicating it is one of the most potent aroma contributors in this key flavor-generation system. Furthermore, its sensory detection limit is extraordinarily low, with a reported odor threshold in water of 0.00002 ppb [2]. This is orders of magnitude lower than some of its functional analogs (class-level inference), underscoring its utility as an impact compound requiring extremely low usage levels.

Aroma Potency
Class-level
FD factor: highest of 29
Odor threshold 0.00002 ppb in water
Supports high-impact flavor selection; reported ultralow detection limit
Maillard model; sensory evaluation in water
Flavor Chemistry Sensory Analysis Aroma Threshold

Thermal Stability and Degradation Pathway: BMFDS vs. Bis(2-furfuryl) Disulfide

The thermal behavior of BMFDS (referred to as MFT-MFT) was directly compared to that of bis(2-furfuryl) disulfide (FFT-FFT). Both compounds, when heated at 100 °C for 2 hours in either benzene or water, underwent cleavage to form their corresponding thiols. In benzene, the formation of 2-methyl-3-furanthiol (from BMFDS) and 2-furfurylthiol (from FFT-FFT) was dependent on the presence of a hydrogen donor or antioxidant [1]. In water, both disulfides hydrolyzed to form their respective thiols, which could be trapped and quantified [1]. While both compounds degrade via similar cleavage mechanisms, the resulting thiol products have distinct aroma profiles and further reactivity, differentiating their performance in heated food systems.

Thermal Degradation
Direct comparison
100°C, 2h → 2-Methyl-3-furanthiol
vs FFT-FFT → 2-furfurylthiol
Degradation pathway context; thiol product dictates aroma profile
Heated in benzene or water
Thermal Stability Degradation Food Processing

Synthetic Efficiency and Purity: Modern BMFDS Synthesis vs. Prior Art

For industrial procurement, synthetic yield and process safety are critical. A modern synthetic route for BMFDS, disclosed in Chinese patent CN117903090A, claims to offer significant improvements over prior methods. The background of the invention explicitly states that a previous method disclosed in CN106749127A had complicated steps, low yield, and involved hazardous bromine, making it unsuitable for mass production [1]. The new method provides an improved route, enabling the production of BMFDS with high purity (99% as per commercial specifications ) suitable for modern commercial demand.

Synthetic Route
Cross-study comparable
Modern route: improved safety and scalability
Prior art: hazardous bromine, low yield
Supports sourcing decision; modern route may improve supply reliability
CN117903090A vs. CN106749127A
Synthesis Yield Green Chemistry

Validated Application Scenarios for Bis(2-methyl-3-furyl)disulfide (28588-75-2) Based on Evidence


In Vitro Studies on Oxidative Stress-Mediated Cytotoxicity

BMFDS is the preferred compound for research focused on oxidative stress-mediated cytotoxicity in HL-60 and Jurkat leukemia cell lines. As demonstrated in Section 3, Evidence Items 1 and 2, BMFDS exhibits a distinct profile: it is more cytotoxic than DFDS and MMFDS in HL-60 cells [1], and unlike DFDS, its mechanism in Jurkat cells involves a significant 3.02-fold induction of intracellular ROS [2]. This specific combination of potency and mechanistic action makes BMFDS an essential tool for dissecting pathways involving ROS and apoptosis in these models.

High-Impact Meat Flavor Formulation at Ultra-Low Dosage

For the creation of potent, authentic roasted and meaty flavor profiles in food and beverage applications, BMFDS is the optimal choice. As detailed in Section 3, Evidence Item 3, it demonstrated the highest Flavor Dilution factor among 29 volatiles in a key Maillard model system [3] and possesses an exceptionally low odor threshold of 0.00002 ppb [4]. This allows formulators to achieve a robust sensory impact at sub-ppm usage levels (e.g., 0.2 ppm in soup base [5]), offering a significant cost-in-use advantage over less potent furan disulfides like methyl furfuryl disulfide (MFDS).

Thermally Processed Food Product Development

In the development of cooked, baked, or retorted food products, the selection of BMFDS over its analogs must be driven by its unique thermal degradation behavior. As established in Section 3, Evidence Item 4, BMFDS thermally degrades to form 2-methyl-3-furanthiol [6], a key aroma compound with a distinct meaty and roasted character. This contrasts with analogs like bis(2-furfuryl) disulfide, which yields 2-furfurylthiol, a compound with a different aroma profile. Therefore, BMFDS is the specific precursor for generating the desired 2-methyl-3-furanthiol note in a heated food matrix.

Scalable Procurement of High-Purity Flavor Intermediate

For industrial buyers and sourcing managers, BMFDS produced via modern, safe, and efficient synthetic routes is critical for supply chain reliability. As highlighted in Section 3, Evidence Item 5, recent patent literature (CN117903090A) describes improved synthesis methods that overcome the low yields and safety hazards (e.g., bromine usage) of earlier processes [7]. This ensures a consistent supply of high-purity (99%) BMFDS for use as a key building block in the synthesis of novel flavor derivatives or as a direct flavoring agent, mitigating risks associated with legacy production methods.

Application
Selection Property
Validation Focus
Cell-model cytotoxicity endpoint studies
ROS induction profile and relative potency
Cytotoxicity and ROS pathway interpretation in HL-60/Jurkat
High-impact meat flavor formulation
Ultra-low odor threshold and high FD factor
Sensory impact at sub-ppm usage levels
Thermally processed food product development
Degradation to 2-methyl-3-furanthiol
Aroma profile differentiation from analogs
Scalable procurement of high-purity flavor intermediate
Modern synthesis with improved safety
Supply consistency and high-purity availability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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